Cas no 2680797-74-2 (3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)

3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid is a specialized benzoic acid derivative featuring a reactive allyloxycarbonyl (Alloc) protecting group on the amino functionality. This compound is particularly valuable in organic synthesis and peptide chemistry, where the Alloc group serves as a selectively removable protecting group under mild conditions, often via palladium-catalyzed deprotection. The presence of methyl substituents at the 3- and 5-positions enhances steric and electronic properties, influencing reactivity and stability. Its carboxylic acid moiety further allows for additional functionalization, making it a versatile intermediate for constructing complex molecular architectures. The compound is suitable for applications requiring orthogonal protection strategies in multistep syntheses.
3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid structure
2680797-74-2 structure
Product name:3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
CAS No:2680797-74-2
MF:C13H15NO4
Molecular Weight:249.262503862381
CID:6143932
PubChem ID:165917718

3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid 化学的及び物理的性質

名前と識別子

    • 2680797-74-2
    • 3,5-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
    • EN300-28278431
    • 3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
    • インチ: 1S/C13H15NO4/c1-4-5-18-13(17)14-11-9(3)6-8(2)7-10(11)12(15)16/h4,6-7H,1,5H2,2-3H3,(H,14,17)(H,15,16)
    • InChIKey: BQVCSERZPGPNEH-UHFFFAOYSA-N
    • SMILES: O(CC=C)C(NC1C(C(=O)O)=CC(C)=CC=1C)=O

計算された属性

  • 精确分子量: 249.10010796g/mol
  • 同位素质量: 249.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 329
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 75.6Ų

3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28278431-0.1g
3,5-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680797-74-2 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28278431-1.0g
3,5-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680797-74-2 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28278431-0.25g
3,5-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680797-74-2 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28278431-10.0g
3,5-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680797-74-2 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28278431-5.0g
3,5-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680797-74-2 95.0%
5.0g
$1572.0 2025-03-19
Enamine
EN300-28278431-0.05g
3,5-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680797-74-2 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28278431-0.5g
3,5-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680797-74-2 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28278431-2.5g
3,5-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680797-74-2 95.0%
2.5g
$1063.0 2025-03-19

3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid 関連文献

3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acidに関する追加情報

3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid: A Promising Compound in Pharmaceutical Research

3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid is a synthetic organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. Its chemical formula, CAS number 2680797-74-2, and structural features position it as a potential candidate for drug development targeting specific biological pathways. The compound’s molecular framework combines aromatic benzene rings with functional groups such as amino, carbonyl, and hydroxy groups, which are critical for its pharmacological activity. Recent studies have highlighted its potential applications in anti-inflammatory, neuroprotective, and antitumor therapies, making it a focal point for researchers exploring novel therapeutic strategies.

The core structure of 3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid is based on a benzoic acid scaffold, which is a common motif in pharmaceutical compounds due to its ability to interact with biological targets such as enzymes and receptors. The 3,5-dimethyl substituents on the benzene ring contribute to steric and electronic effects that modulate the compound’s reactivity and selectivity. The prop-2-en-1-yloxy group, a propenyl ether, introduces additional functional complexity, while the carbonyl and amino groups form a crucial amide linkage that enhances the compound’s solubility and bioavailability. These structural elements collectively define the compound’s pharmacokinetic profile and its potential for targeted drug delivery.

Recent advancements in medicinal chemistry have underscored the importance of functional group optimization in the development of bioactive molecules. A 2023 study published in Journal of Medicinal Chemistry explored the role of carbonyl and amino groups in modulating the interactions between small molecules and protein targets. The research highlighted that the presence of these groups can significantly influence the binding affinity and specificity of compounds, which is particularly relevant for 3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid. The compound’s unique combination of substituents and functional groups suggests it may exhibit enhanced interactions with specific enzymes or receptors, making it a promising lead compound for further development.

One of the key areas of interest in the study of 3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid is its potential role in anti-inflammatory therapies. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes, and the search for effective anti-inflammatory agents remains a priority in pharmaceutical research. A 2024 review in Pharmacological Research discussed the mechanisms of action of various small molecules, including those with aromatic scaffolds and functionalized side chains. The prop-2-en-1-yloxy group in 3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid may contribute to its anti-inflammatory properties by modulating lipid metabolism or interfering with pro-inflammatory signaling pathways. Further in vitro and in vivo studies are needed to validate these hypotheses.

Another emerging area of research involves the compound’s potential applications in neuroprotection. Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are characterized by the accumulation of toxic proteins and oxidative stress, and the development of neuroprotective agents remains a critical challenge. A 2023 study published in Neurochemistry International investigated the effects of aromatic compounds with functionalized side chains on neuronal survival. The 3,5-dimethyl substituents in 3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid may enhance its ability to cross the blood-brain barrier, while the carbonyl and amino groups could play a role in scavenging reactive oxygen species or inhibiting protein aggregation. These properties make the compound a candidate for further exploration in neurodegenerative disease research.

The synthesis of 3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and functional group modification. A 2022 article in Organic & Biomolecular Chemistry detailed a scalable method for the preparation of this compound, emphasizing the importance of reaction conditions and catalysts in achieving high yields. The synthesis process also highlights the potential for structural modifications to fine-tune the compound’s biological activity, which is a common strategy in drug design. Researchers are currently exploring ways to incorporate additional functional groups or alter the stereochemistry of the molecule to optimize its therapeutic potential.

From a pharmacological perspective, the compound’s solubility, stability, and metabolic profile are critical factors that determine its suitability for clinical development. A 2024 study in Drug Metabolism and Disposition analyzed the metabolic pathways of aromatic compounds with similar structural features, providing insights into how 3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid might be metabolized in vivo. The carbonyl group is likely to undergo hydrolysis or oxidation, while the amino group may be subject to conjugation or enzymatic degradation. Understanding these metabolic processes is essential for predicting the compound’s pharmacokinetic behavior and minimizing potential side effects.

In conclusion, 3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid represents a promising candidate in the field of pharmaceutical research, with potential applications in anti-inflammatory, neuroprotective, and antitumor therapies. Its unique molecular structure, combined with functional groups such as carbonyl, amino, and prop-2-en-1-yloxy, positions it as a versatile platform for further chemical modifications. As research in this area continues to evolve, the compound may play a significant role in the development of novel therapeutics targeting complex biological systems.

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